molecular formula C18H15NO4 B14165258 2-Methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione CAS No. 716340-10-2

2-Methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione

Katalognummer: B14165258
CAS-Nummer: 716340-10-2
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: DZDNYTAFVNOKBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of methoxy groups and an anilino group attached to the naphthalene-1,4-dione core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione typically involves the reaction of 2-methoxynaphthalene-1,4-dione with 2-methoxyaniline. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions. Common catalysts include Lewis acids such as aluminum chloride or ferric chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The methoxy and anilino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 2-Methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione involves its interaction with cellular targets. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, it may interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxynaphthalene: A simpler compound with similar methoxy substitution but lacking the anilino group.

    3-Methoxy-2-naphthol: Another naphthalene derivative with a methoxy group and a hydroxyl group.

Uniqueness

2-Methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione is unique due to the presence of both methoxy and anilino groups attached to the naphthoquinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

716340-10-2

Molekularformel

C18H15NO4

Molekulargewicht

309.3 g/mol

IUPAC-Name

2-methoxy-3-(2-methoxyanilino)naphthalene-1,4-dione

InChI

InChI=1S/C18H15NO4/c1-22-14-10-6-5-9-13(14)19-15-16(20)11-7-3-4-8-12(11)17(21)18(15)23-2/h3-10,19H,1-2H3

InChI-Schlüssel

DZDNYTAFVNOKBX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)OC

Löslichkeit

17.2 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.